REACTION_SMILES
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[CH3:1][O:2][C:3]([CH2:4][N:5]1[CH2:6][CH2:7][c:8]2[cH:9][c:10]([S:14][C:15]#[N:16])[cH:11][cH:12][c:13]21)=[O:17].[CH3:24][OH:25].[OH2:18].[SH:19][CH2:20][C:21]([OH:22])=[O:23]>>[CH3:1][O:2][C:3]([CH2:4][N:5]1[CH2:6][CH2:7][c:8]2[cH:9][c:10]([SH:14])[cH:11][cH:12][c:13]21)=[O:17]
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Name
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COC(=O)CN1CCc2cc(SC#N)ccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CN1CCc2cc(SC#N)ccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CS
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Name
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Type
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product
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Smiles
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COC(=O)CN1CCc2cc(S)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |